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Compound of Interest |

Compound Name: 4,6-Dimethoxyquinoline
CAS No.: 141813-05-0
Cat. No.: B142680
. J

Executive Summary & Chemical Profile[1][2][3]

4,6-Dimethoxyquinoline is a specific structural isomer of the quinoline scaffold, distinct from
the more commercially prevalent 6,7-dimethoxyquinoline (a key intermediate for Cabozantinib).
Researchers must exercise extreme caution during procurement, as vendor catalogs often
conflate these isomers due to the ubiquity of the 6,7-variant.

This compound acts as a critical building block for antimalarial analogs and kinase inhibitors.
Due to its lower commercial volume, it is frequently classified as a "Make-to-Order" (MTO)
chemical rather than a stock item.

Chemical Identity
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Property Specification

Chemical Name 4,6-Dimethoxyquinoline

CAS Number 141813-05-0

Molecular Formula C11H11NO2

Molecular Weight 189.21 g/mol

Key Precursor 4-Chloro-6-methoxyquinoline (CAS 429-54-9)

High probability of confusion with 6,7-
dimethoxyquinoline (CAS 13425-92-8)

Structural Risk

Commercial Availability & Sourcing Strategy

Unlike commodity chemicals, 4,6-dimethoxyquinoline is rarely held in bulk stock. It typically
exists in the inventories of boutique synthesis houses or is synthesized on demand.

The "Buy" Ecosystem

Procurement should follow a tiered approach to avoid long lead times.
» Tier 1: Aggregators (Availability Check)
o SciFinder / ChemSpider: Use these to verify current vendors.

o eMolecules / MolPort: These platforms aggregate stock from smaller suppliers. If a "Ships
in 2-5 days" status is not visible, the compound is likely not in stock.

o Tier 2: Custom Synthesis Houses

o Suppliers such as Enamine, WuXi AppTec, or ChemBridge often hold building block
libraries. If they do not have the exact molecule, they likely have the 4-chloro precursor.

o Tier 3: The "Precursor” Strategy (Recommended)

o Instead of hunting for the final product, purchase 4-chloro-6-methoxyquinoline (CAS 429-
54-9).[1] This precursor is more stable, more widely available, and cheaper. Conversion to
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the target molecule is a single-step protocol (detailed in Section 3).

Sourcing Decision Matrix (DOT Visualization)
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Figure 1: Strategic workflow for sourcing 4,6-dimethoxyquinoline, prioritizing in-house
synthesis if commercial lead times exceed two weeks.
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The "Make" Option: Synthesis Protocol

If commercial lead times are prohibitive, the synthesis of 4,6-dimethoxyquinoline is a robust,
self-validating protocol using Nucleophilic Aromatic Substitution (SNA).

Reaction Logic: The chlorine atom at the 4-position of the quinoline ring is highly electrophilic
due to the electron-withdrawing nitrogen. Methoxide acts as the nucleophile.

Protocol: Methoxylation of 4-Chloro-6-
methoxyquinoline[5]

Reagents:

e Substrate: 4-Chloro-6-methoxyquinoline (1.0 eq)

¢ Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)
e Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an
inert atmosphere (Nitrogen or Argon).

 Dissolution: Dissolve 4-Chloro-6-methoxyquinoline in anhydrous Methanol (concentration
~0.2 M).

e Addition: Add Sodium Methoxide solution dropwise at room temperature. Note: Exothermic
reaction.

o Reflux: Heat the mixture to reflux (65°C) for 4—-6 hours.

o Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should
disappear, replaced by a more polar spot (Rf ~0.4).

e Workup:

o Cool to room temperature.
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o Concentrate in vacuo to remove most methanol.
o Dilute residue with water and extract with Dichloromethane (DCM) (3x).[2]

o Wash combined organics with brine, dry over Na2SOa4, and concentrate.

 Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash
chromatography.

Quality Control & Validation (Trustworthiness)

Whether purchased or synthesized, the material must be validated. The structural similarity to

the 6,7-isomer requires specific NMR scrutiny.

Validation Workflow (DOT Visualization)

Received/Synthesized 1H NMR Check C2-H Signal Integration Check Pass HPLC Purity
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Figure 2: Quality Control decision tree ensuring structural identity and purity before biological

application.

Analytical Criteria
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Method

Expected Result

Diagnostic Note

1H NMR (DMSO-ds)

Singlet at ~8.5 ppm (H-2)

Confirms Quinoline core.

1H NMR (DMSO-ds)

Two singlets at ~3.90—4.00
ppm

Represents the 4-OMe and 6-
OMe groups.

Coupling Constants

H-5 and H-7/H-8 splitting

Differentiates 4,6-isomer from
6,7-isomer. 6,7-isomer shows
two singlets in the aromatic
region (H-5, H-8) due to
symmetry; 4,6-isomer shows

coupling.

LC-MS (ESI+)

[M+H]* = 190.2

Mass confirmation.

Handling and Stability

o Storage: Store at 2—8°C under inert gas. Quinolines can oxidize slowly to N-oxides if left in

solution exposed to air and light.

» Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.

o Safety: Irritant.[3] Handle with standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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